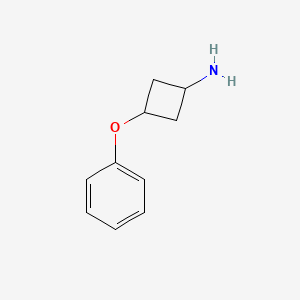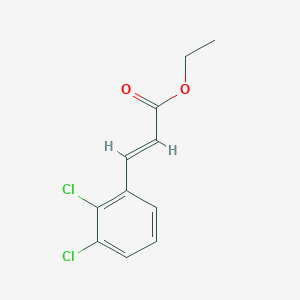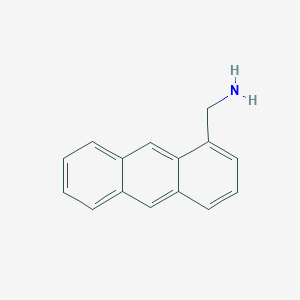
Anthracen-1-ylmethanamine
Overview
Description
Anthracen-1-ylmethanamine is an organic compound belonging to the class of amines. It is characterized by the presence of an anthracene moiety attached to a methanamine group. The molecular formula of this compound is C15H13N, and it has a molecular weight of 207.27 g/mol. This compound is notable for its unique photophysical and chemical properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-1-ylmethanamine typically involves the reaction of anthracene with formaldehyde and ammonia or an amine under specific conditions. One common method is the reductive amination of anthracene-1-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anthracen-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene-1-carboxylic acid.
Reduction: The compound can be reduced to form anthracene-1-ylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Anthracene-1-carboxylic acid.
Reduction: Anthracene-1-ylmethanol.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
Anthracen-1-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.
Biology: The compound is utilized in the study of biological systems, particularly in the development of fluorescent probes for imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its photophysical properties that can be harnessed in photodynamic therapy.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
Mechanism of Action
The mechanism of action of Anthracen-1-ylmethanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and engage in π-π interactions with aromatic systems. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and electronic devices .
Comparison with Similar Compounds
Anthracene: A parent compound with similar photophysical properties but lacking the amine group.
Anthracene-9-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.
9,10-Diphenylanthracene: A derivative with phenyl groups that enhance its luminescent properties
Uniqueness: Anthracen-1-ylmethanamine is unique due to the presence of the amine group, which imparts additional reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in scientific research .
Properties
IUPAC Name |
anthracen-1-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJORSXWICIGQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


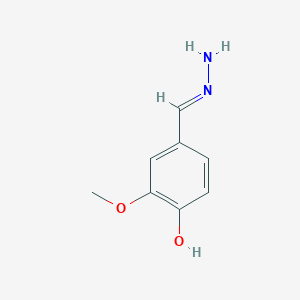
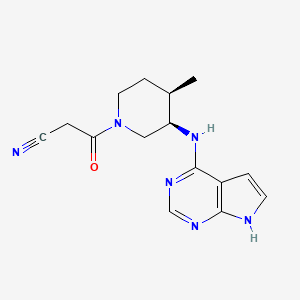
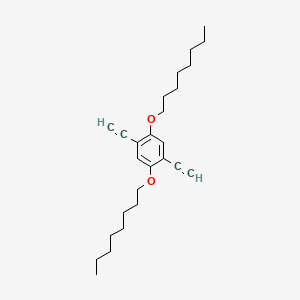
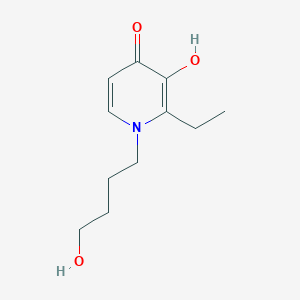

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]diethylamine](/img/structure/B3322790.png)
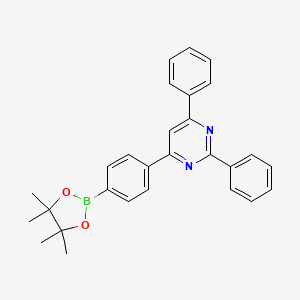
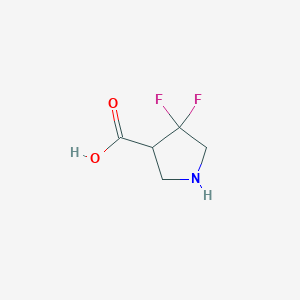
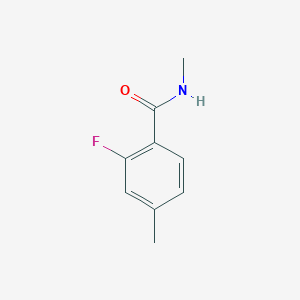
![6-Phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B3322819.png)
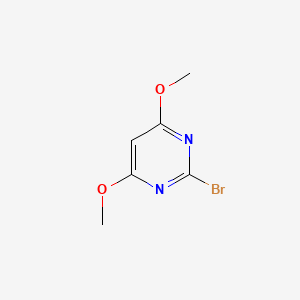
![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)
